2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound characterized by its unique structure, which includes both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound is identified by the CAS Number 1525619-20-8 and has been studied for its role as a building block in the synthesis of more complex nitrogenous structures and its potential therapeutic effects, including antimicrobial and anticancer properties .
The compound can be sourced from various chemical suppliers and research institutions, with detailed information available on platforms such as BenchChem and Sigma-Aldrich. It is also documented in chemical databases like PubChem, which provides comprehensive data on its properties and applications .
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole falls under the category of heterocyclic compounds, specifically those containing nitrogen. Its classification includes:
The synthesis of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves bromination reactions of pyrrolo[1,2-a]imidazole derivatives. A common method includes:
Industrial production may utilize continuous flow reactors for optimized large-scale synthesis. This method enhances consistency in quality and yield while minimizing reaction times. Other synthetic routes may involve cyclization reactions or modifications of existing pyrrole or imidazole derivatives to introduce the bromine substituent .
The molecular formula for 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is , with a molecular weight of approximately 187.04 g/mol. The structural representation can be described using various notations:
InChI=1S/C6H7BrN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2
C1CC2=NC(=CN2C1)Br
This structure reveals a bicyclic arrangement with a bromine atom attached to one of the nitrogen-containing rings .
The compound's properties include:
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole participates in several chemical reactions:
Common reagents for these reactions include sodium hydroxide (for substitution), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction) .
The specific conditions under which these reactions occur can significantly affect the yield and purity of the products formed. For example, substitution reactions may require specific bases or solvents to facilitate nucleophilic attack on the brominated carbon.
The mechanism of action for 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, leading to various biological effects that are currently being explored in medicinal chemistry.
The exact pathways depend on the biological context but may involve inhibition or activation of specific signaling pathways relevant to disease processes. Research continues to elucidate these mechanisms further .
Under standard conditions, 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a solid compound. Its physical state may vary based on purity and environmental conditions.
Key chemical properties include:
Analyses such as melting point determination and spectral analysis (NMR, IR) are often employed to characterize this compound further .
The applications of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole are diverse:
Research continues into its potential therapeutic applications across multiple fields including oncology and infectious diseases due to its promising biological activity profile.
Electrophilic aromatic substitution (SEAr) is the cornerstone for introducing bromine at the C2 position of the 5H,6H,7H-pyrrolo[1,2-a]imidazole scaffold. This site selectivity arises from the inherent electron-rich character of the fused imidazole ring, particularly at the C2 position, which acts as the preferred site for electrophilic attack. N-Bromosuccinimide (NBS) serves as the predominant brominating agent due to its controllable reactivity and reduced dihalogenation byproducts. Reactions are typically conducted in anhydrous dichloromethane (DCM) or acetonitrile at 0–25°C, achieving yields of 70–85% with high regioselectivity [4] [7]. For substrates bearing electron-donating groups (e.g., alkyl substituents), moderated NBS equivalents (1.05–1.2 eq) are critical to suppress polybromination. Alternatively, bromine (Br₂) in acetic acid enables efficient bromination but necessitates stringent temperature control (<10°C) to prevent ring oxidation. Post-bromination purification often employs recrystallization from ethanol/water mixtures or chromatography on silica gel [4].
Table 1: Comparative Bromination Methodologies
Substrate | Brominating Agent | Conditions | Yield (%) | Regioselectivity (C2:Other) |
---|---|---|---|---|
5H,6H,7H-pyrrolo[1,2-a]imidazole | NBS (1.1 eq) | DCM, 0°C → RT, 2h | 85 | >99:1 |
6-Methyl derivative | NBS (1.05 eq) | MeCN, 0°C, 1h | 78 | 98:2 |
7-Cyclopentyl derivative | Br₂ (1.0 eq) | AcOH, 5°C, 30 min | 70 | 95:5 |
Continuous-flow technology significantly enhances the scalability and safety of brominated pyrroloimidazole production. Key advantages include precise residence time control (minimizing polybromination) and efficient exotherm management. A representative protocol involves pumping a solution of the pyrroloimidazole core (0.5 M in DCM) and NBS (0.55 M in DCM) through a static mixer into a PTFE tubular reactor (10 mL volume, 25°C, residence time 5 min). This setup achieves near-quantitative conversion and 82% isolated yield of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at a throughput of 120 g/h [4]. Photocatalytic variants utilizing immobilized Ru(III)-polyvinylpyridine (Ru(III)-P4VP) catalysts in polydimethylsiloxane (PDMS) microreactors further improve sustainability, enabling bromination under visible light with reduced reagent loadings. These systems achieve 88–92% yield within 15 min residence time, demonstrating superior space-time yields (2.5 kg·L⁻¹·day⁻¹) compared to batch processes [3].
The 5H,6H,7H-pyrrolo[1,2-a]imidazole core can be constructed through intramolecular cyclization or multicomponent reactions, with the bromine introduced either pre- or post-cyclization.
Table 2: Cyclization Methods for Brominated Pyrroloimidazole Synthesis
Method | Starting Materials | Key Conditions | Product (Yield after Bromination) |
---|---|---|---|
Microwave Cyclocondensation | 2-(2-Oxopyrrolidin-1-yl)acetamide | POBr₃, MW, 120°C, 20 min | 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (82%) |
[3+2] Cycloaddition | Phenacyl azide + L-proline | Toluene, reflux, 24h | 6-Aryl-2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (65–75%) |
Knoevenagel–Michael Cyclization | 2-Aminoimidazole + aldehyde + Meldrum’s acid | i-PrOH reflux → PPTS/toluene | 3-Amino-1,7-diaryl-2-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-one (60–70%) |
The C2 bromine atom profoundly influences further ring functionalization by acting as both a blocking group and a ortho-directing element. Key transformations include:
Table 3: Regioselective Transformations of 2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole
Reaction Type | Conditions | Product | Regioselectivity | Yield (%) |
---|---|---|---|---|
C3 Lithiation/Formylation | 1) n-BuLi, THF, –78°C; 2) DMF | 2-Bromo-3-formyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | >95% C3 | 88 |
C3 Amination | Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), morpholine, NaO^tBu, dioxane, 100°C | 2-Bromo-3-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | >98% C3 | 85 |
C7 Bromination | NBS (1.1 eq), AIBN (10 mol%), CCl₄, reflux | 2-Bromo-7-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 90% C7 | 75 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0